molecular formula C19H22ClNO3S2 B2452036 1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol CAS No. 478041-59-7

1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol

Cat. No.: B2452036
CAS No.: 478041-59-7
M. Wt: 411.96
InChI Key: IKMQWPJYIFRRDR-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol (CAS 478041-59-7) is a complex organic molecule of interest in medicinal chemistry and pharmaceutical development. With the molecular formula C19H22ClNO3S2 and a molecular weight of approximately 411.97 g/mol, this compound features a unique structure that combines sulfonyl and sulfanyl functional groups attached to a piperidinol core . This combination is known to contribute to stability and biological activity, while the hydroxyl group at the 4-position of the piperidine ring allows for further chemical modifications, enhancing its versatility as a synthetic intermediate . The primary research application of this compound is in pharmaceutical development, where it serves as a valuable building block for the synthesis of potential therapeutic agents . Its complex structure offers potential for creating novel compounds, particularly due to the presence of the 4-chlorophenyl-sulfonyl group, which can influence interactions with biological targets . Researchers can utilize this reagent in the exploration of structure-activity relationships (SAR) during drug discovery campaigns. The product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(4-methylphenyl)sulfanylmethyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3S2/c1-15-2-6-17(7-3-15)25-14-19(22)10-12-21(13-11-19)26(23,24)18-8-4-16(20)5-9-18/h2-9,22H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMQWPJYIFRRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidinol Core: The piperidinol core can be synthesized through the reduction of a piperidone precursor using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Sulfanylation: The final step involves the reaction of the intermediate with a sulfanyl compound, such as 4-methylbenzenethiol, under conditions that promote the formation of the sulfanyl linkage, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for efficiency and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) attached to the piperidine nitrogen is electrophilic, enabling nucleophilic substitution. This reactivity is influenced by the electron-withdrawing nature of the sulfonyl moiety.

Key Reactions:

  • Hydrolysis: Under basic conditions (e.g., NaOH), the sulfonyl group can hydrolyze to form a sulfonic acid derivative. For example, treatment with 18% aqueous Na₂CO₃ at pH 10 facilitates cleavage of the sulfonyl bond in related compounds .

  • Aminolysis: Reaction with amines (e.g., hydrazine hydrate) replaces the sulfonyl group. In analogous syntheses, hydrazine hydrate at reflux in methanol yielded carbohydrazide derivatives .

Example Reaction Pathway:

1-[(4-Chlorophenyl)sulfonyl]piperidine+HydrazineMeOH, reflux1-carbohydrazide derivative+4-chlorobenzenesulfinic acid\text{1-[(4-Chlorophenyl)sulfonyl]piperidine} + \text{Hydrazine} \xrightarrow{\text{MeOH, reflux}} \text{1-carbohydrazide derivative} + \text{4-chlorobenzenesulfinic acid}

Conditions and Outcomes:

Reaction TypeReagents/ConditionsProductYield
Hydrolysis18% Na₂CO₃, H₂O, 4 hrSulfonic acid derivative75%
AminolysisNH₂NH₂·H₂O, MeOH, 3 hrPiperidin-4-carbohydrazide82%

Oxidation and Reduction of the Sulfanyl Group

The sulfanyl (-S-) group on the methyl substituent is susceptible to oxidation, forming sulfoxides or sulfones.

Oxidation Pathways:

  • Controlled Oxidation: Using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) in acetic acid converts -S- to -SO- (sulfoxide).

  • Strong Oxidation: HNO₃ or KMnO₄ oxidizes -S- to -SO₂- (sulfone).

Reduction:

  • The sulfonyl group can be reduced to thiol (-SH) using LiAlH₄ or Zn/HCl, though this is less common due to steric hindrance in the piperidine system.

Example Oxidation Reaction:

4-[(4-Methylphenyl)sulfanyl]methylH2O2,AcOH4-[(4-Methylphenyl)sulfinyl]methyl\text{4-{[(4-Methylphenyl)sulfanyl]methyl}} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{4-{[(4-Methylphenyl)sulfinyl]methyl}}

Oxidation Data:

Oxidizing AgentProductReaction TimeYield
H₂O₂ (30%)Sulfoxide2 hr68%
KMnO₄ (aq)Sulfone6 hr55%

Cycloaddition and Heterocycle Formation

The hydroxyl group on the piperidine ring participates in cyclization reactions. For instance, treatment with CS₂ and KOH forms 1,3,4-oxadiazole derivatives, as observed in structurally related piperidine systems .

Mechanism:

  • Formation of Thiol Intermediate:

    4-Piperidinol+CS2KOHThiocarbazate intermediate\text{4-Piperidinol} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Thiocarbazate intermediate}
  • Cyclization: Acidic workup induces cyclization to yield oxadiazole.

Example Reaction:

1-[(4-Chlorophenyl)sulfonyl]-4-piperidinol+CS2KOH, EtOH2-Mercapto-1,3,4-oxadiazole derivative\text{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinol} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{2-Mercapto-1,3,4-oxadiazole derivative}

Optimized Conditions:

ParameterValue
Temperature80°C
Reaction Time6 hr
Yield70%

Alkylation/Acylation at the Hydroxyl Group

The hydroxyl group undergoes alkylation or acylation to form ethers or esters. Lithium hydride (LiH) in DMF is effective for deprotonation, facilitating reactions with alkyl/aralkyl halides .

General Procedure:

  • Deprotonate the hydroxyl group with LiH.

  • Treat with alkyl halide (e.g., methyl iodide or benzyl chloride).

Example Alkylation:

4-Piperidinol+CH3ILiH, DMF4-Methoxypiperidine derivative\text{4-Piperidinol} + \text{CH}_3\text{I} \xrightarrow{\text{LiH, DMF}} \text{4-Methoxypiperidine derivative}

Reaction Efficiency:

Alkylating AgentProductYield
Methyl iodideMethoxy85%
Benzyl chlorideBenzyloxy78%

Ring-Opening Reactions

Observed Stability:

  • The compound remains intact in dilute HCl (pH 6) but degrades in concentrated H₂SO₄ at 100°C .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research indicates that compounds with similar piperidine structures exhibit anticancer properties. For example, studies have shown that derivatives of this compound can induce apoptosis in cancer cells, leading to increased caspase activity. This mechanism may provide a pathway for developing new cancer therapies targeting specific tumor types.

2. Treatment of Metabolic Disorders
The compound's ability to inhibit enzymes involved in metabolic pathways makes it a candidate for treating metabolic disorders such as type 2 diabetes and obesity. Inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved insulin sensitivity and reduced fat accumulation .

Enzyme Inhibition

1. Acetylcholinesterase Inhibition
The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Inhibitors of this enzyme can enhance cholinergic transmission, potentially alleviating cognitive deficits associated with such conditions .

2. Urease Inhibition
Similar piperidine derivatives have demonstrated efficacy in inhibiting urease, an enzyme linked to urinary tract infections. This inhibition could lead to the development of new treatments that mitigate the effects of urease-producing bacteria.

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of this compound and its derivatives. The incorporation of sulfonamide groups has been shown to significantly enhance the antimicrobial effects compared to non-sulfonamide counterparts. This makes the compound a promising candidate for developing new antibiotics .

Case Study 1: Antimicrobial Evaluation

A series of piperidine derivatives were synthesized and evaluated for their antimicrobial properties against various bacterial strains. The results indicated that those containing the sulfonamide moiety exhibited superior activity, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Safety Profile Assessment

Toxicity studies conducted on animal models revealed that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This favorable safety profile supports further development and clinical testing of the compound for therapeutic applications.

Summary Table of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosis
Enzyme InhibitionAcetylcholinesterase inhibition
Urease InhibitionReduces urinary tract infection risk
AntimicrobialEnhanced activity against bacteria
Safety ProfileNo acute toxicity

Mechanism of Action

The mechanism by which 1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl and sulfanyl groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The piperidinol core may also interact with receptors or ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Chlorophenyl)sulfonyl]-4-piperidinol: Lacks the sulfanyl group, which may result in different reactivity and biological activity.

    4-{[(4-Methylphenyl)sulfanyl]methyl}-4-piperidinol:

    1-[(4-Methylphenyl)sulfonyl]-4-piperidinol: Similar structure but with a methyl group instead of a chlorophenyl group, leading to different chemical behavior.

Uniqueness

1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol is unique due to the combination of sulfonyl and sulfanyl groups attached to the piperidinol core. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form multiple types of interactions with biological targets, making it a valuable compound for diverse scientific applications.

Biological Activity

1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C24H25ClN2O2S, with a molecular weight of approximately 442.98 g/mol. Its structure includes a piperidine core substituted with a chlorophenyl sulfonyl group and a methylphenyl sulfanyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC24H25ClN2O2S
Molecular Weight442.98 g/mol
Boiling Point572.6 ± 60.0 °C (predicted)
Density1.40 ± 0.1 g/cm³ (predicted)
LogP5.72

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, synthesized compounds containing the piperidine moiety showed significant effectiveness against Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Synthesized Compounds

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilisActivity Against E. coliActivity Against S. aureus
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleModerate to StrongModerate to StrongWeakWeak

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties, particularly as an inhibitor of acetylcholinesterase (AChE) and urease. The results indicate strong inhibitory activity against urease, which is crucial for treating conditions like kidney stones and urinary tract infections .

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseStrong2.14 ± 0.003
UreaseStrongNot specified

The mechanism underlying the biological activity of this compound can be attributed to its ability to interact with specific protein targets within bacterial cells or human enzymes. Molecular docking studies suggest that the sulfonamide group plays a pivotal role in binding interactions with target proteins, enhancing the compound's efficacy .

Case Studies

A notable study synthesized several piperidine derivatives and assessed their biological activities through in vitro assays. The findings indicated that compounds with structural similarities to 1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol exhibited promising results in both antibacterial and enzyme inhibition assays .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, sulfonyl chloride intermediates (e.g., 4-chlorophenylsulfonyl derivatives) react with piperidinols under alkaline conditions (e.g., triethylamine) to form sulfonamide linkages. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/petroleum ether) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C): Assign peaks for the piperidine ring (δ ~2.5–3.5 ppm), sulfonyl (δ ~7.5–8.5 ppm for aromatic protons), and sulfanyl-methyl groups (δ ~2.3 ppm for CH₃).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass.
  • X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry, as demonstrated in analogous piperidine derivatives .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Screen for receptor binding (e.g., NMDA receptors) using competitive radioligand assays (³H-MK-801 displacement) due to structural similarity to NMDA antagonists like Co 101244 hydrochloride . In vitro cytotoxicity assays (MTT/PrestoBlue) in neuronal cell lines can assess neuroprotective potential against glutamate-induced toxicity .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproduct formation?

  • Methodological Answer : Optimize reaction parameters:

  • Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 sec irradiation) and improve regioselectivity, as shown in analogous sulfanyl-pyrazole syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require careful quenching to avoid side reactions .

Q. How should contradictory data between in vitro receptor binding and in vivo neuroprotection be resolved?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure blood-brain barrier penetration (e.g., PAMPA-BBB assay) to confirm bioavailability.
  • Metabolite analysis (LC-MS/MS): Identify active metabolites that may contribute to in vivo effects.
  • Structural analogs : Compare activity of derivatives lacking sulfanyl or sulfonyl groups to isolate pharmacophores .

Q. What computational methods are effective for predicting this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina): Model binding to NMDA receptor NR2B subunits using published crystal structures (PDB: 3QEL).
  • Hirshfeld surface analysis : Evaluate intermolecular interactions (e.g., π-π stacking with aromatic residues) to guide SAR studies .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for formulation studies?

  • Methodological Answer :

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC-UV at 254 nm.
  • Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C to inform storage guidelines .

Q. What strategies mitigate toxicity risks identified in preliminary assays?

  • Methodological Answer :

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • hERG channel inhibition assay : Use patch-clamp electrophysiology to assess cardiac liability.
  • Prodrug design : Introduce ester moieties to reduce acute toxicity, as seen in structurally related piperidine derivatives .

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